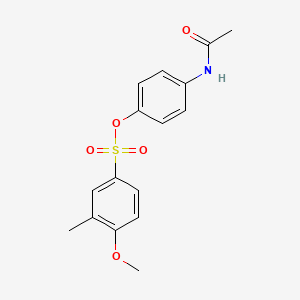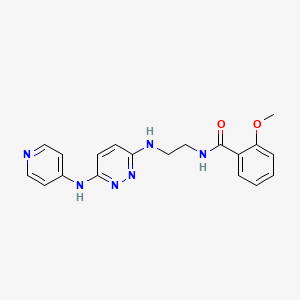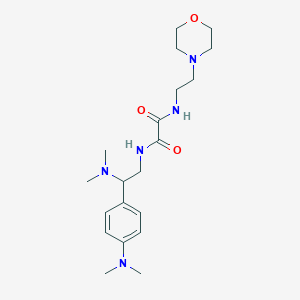![molecular formula C11H11ClO B2418235 1-chloro-6,7,8,9-tétrahydro-5H-benzo[7]annulèn-5-one CAS No. 21413-75-2](/img/structure/B2418235.png)
1-chloro-6,7,8,9-tétrahydro-5H-benzo[7]annulèn-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11ClO It is a chlorinated derivative of benzoannulene, characterized by a seven-membered ring fused to a benzene ring
Applications De Recherche Scientifique
1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one: Mechanism of Action
1. Target of Action Unfortunately, the specific targets of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7
2. Mode of Action The mode of action of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. More studies are required to elucidate how this compound interacts with its targets and the resulting changes that occur.
3. Biochemical Pathways annulen-5-one. Future research could provide valuable insights into the downstream effects of this compound.
4. Pharmacokinetics The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. Therefore, its impact on bioavailability is currently unknown.
5. Result of Action The molecular and cellular effects of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7
6. Action Environment The influence of environmental factors on the action, efficacy, and stability of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. Future studies could help elucidate how factors such as temperature, pH, and the presence of other molecules affect the compound’s action.
Méthodes De Préparation
The synthesis of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds, such as:
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : The non-chlorinated parent compound.
- 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A brominated analogue.
- 1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A fluorinated analogue.
The uniqueness of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7
Propriétés
IUPAC Name |
1-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAFENGORRFMLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2418152.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)
![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)
![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)
![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)

![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)
![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)


![3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2418175.png)
